molecular formula C10H4N2O6-2 B12697266 Nicotine blue CAS No. 29361-78-2

Nicotine blue

Cat. No.: B12697266
CAS No.: 29361-78-2
M. Wt: 248.15 g/mol
InChI Key: FAPILHTVXITDRL-UHFFFAOYSA-L
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Description

Nicotine blue is a specialized bacterial metabolite identified in the bacterial degradation of nicotine. Research from the early 1970s describes it as an extracellular compound excreted by the soil bacterium Arthrobacter oxidans during nicotine metabolism . The substance was characterized as being separated into two major components, with their chromophores identified as anions of diazadiphenoquinones . The dihydrate of the potassium salt of this compound I is reported as the primary component of extracellular crystals formed on solid media, while the acid-labile this compound II is water-soluble and acts as the main coloring agent in agar and culture broth . This compound is offered for research purposes to study microbial degradation pathways and the enzymatic breakdown of alkaloids. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29361-78-2

Molecular Formula

C10H4N2O6-2

Molecular Weight

248.15 g/mol

IUPAC Name

6-oxo-3-(2,5,6-trioxopyridin-3-yl)-1H-pyridine-2,5-diolate

InChI

InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18)/p-2

InChI Key

FAPILHTVXITDRL-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)[O-])[O-]

Origin of Product

United States

Biosynthesis and Microbial Metabolic Pathways of Nicotine Blue

Precursor Compounds and Enzymatic Transformations Leading to Nicotine (B1678760) Blue Formation

The journey to Nicotine blue begins with the breakdown of nicotine by certain bacteria, such as Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans). preprints.orgasm.org This process involves a series of enzymatic steps that generate key precursor molecules.

Role of 2,6-Dihydroxypyridine (B1200036) in this compound Biosynthesis

A pivotal intermediate in the nicotine degradation pathway that leads to this compound is 2,6-dihydroxypyridine (2,6-DHP). preprints.orgwikipedia.org This compound is formed further down the metabolic cascade following the initial hydroxylation of the nicotine molecule. beilstein-journals.org In the bacterium Paenarthrobacter nicotinovorans, the degradation of nicotine is initiated by the hydroxylation of its pyridine (B92270) ring. nih.gov Subsequent enzymatic reactions cleave a portion of the molecule, yielding 2,6-dihydroxypseudooxynicotine (B1242897), which is then hydrolyzed to produce 2,6-DHP and γ-N-methylaminobutyrate. beilstein-journals.orgasm.org This establishes 2,6-DHP as a direct precursor in the metabolic route to this compound.

Trihydroxypyridine Intermediacy in this compound Production

The immediate precursor to this compound is 2,3,6-trihydroxypyridine (B1195510) (2,3,6-THP). preprints.orgnih.govumt.edu.pk This molecule is generated through the enzymatic hydroxylation of 2,6-dihydroxypyridine. preprints.orgnih.gov The conversion of 2,6-DHP to 2,3,6-THP is a critical step, as it is the 2,3,6-THP molecules that will ultimately undergo the reactions to form the final pigment. asm.orgresearchgate.net The presence of 2,3,6-THP is a clear indicator that the metabolic pathway is proceeding towards the formation of this compound. nih.gov

Enzymatic Activities Catalyzing this compound Precursor Formation (e.g., DHPH)

The transformation of 2,6-dihydroxypyridine to 2,3,6-trihydroxypyridine is not a spontaneous event but is catalyzed by a specific enzyme. This enzyme is 2,6-dihydroxypyridine 3-hydroxylase, often abbreviated as DHPH. preprints.orgnih.govumt.edu.pk DHPH is a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase that utilizes NADH and molecular oxygen to introduce a hydroxyl group onto the 2,6-DHP substrate. beilstein-journals.orgasm.orgbeilstein-journals.org The gene encoding for DHPH has been identified and cloned, and its activity is essential for the production of the 2,3,6-THP intermediate required for this compound synthesis. asm.org

Autocatalytic and Oxidative Mechanisms Driving this compound Formation

Once 2,3,6-trihydroxypyridine is formed, the final steps leading to this compound involve non-enzymatic chemical reactions. These processes are driven by the inherent reactivity of the 2,3,6-THP molecule.

Spontaneous Condensation Reactions in its Biogenesis

This compound, chemically identified as 4,4′,5,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′), is formed through the spontaneous condensation of two molecules of 2,3,6-trihydroxypyridine. preprints.orgresearchgate.net This autocatalytic dimerization occurs in the presence of oxygen and leads to the formation of the characteristic blue pigment. asm.org This spontaneous reaction is a key feature of the this compound formation pathway, distinguishing it from purely enzyme-driven biosynthetic routes. The accumulation of this compound in the growth medium of nicotine-degrading bacteria is a direct result of this spontaneous condensation. preprints.orgnih.gov

Involvement of Reactive Oxygen Species (O₂⁻•) in the Formation Process

The oxidative dimerization of 2,3,6-trihydroxypyridine is facilitated by the presence of reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂⁻•). While the condensation can occur spontaneously in the presence of oxygen, the generation of ROS can enhance this process. asm.orgnih.gov The formation of this compound can lead to the production of semiquinone radicals, which in turn can generate potentially toxic ROS. nih.gov To mitigate this, some bacteria possess enzymes like NAD(P)H-nicotine blue oxidoreductase, which reduces this compound and may help prevent the formation of these harmful radical species. nih.govuniprot.org This suggests a complex interplay between the formation of the pigment and the cellular mechanisms for managing oxidative stress.

Microbial Catabolic Pathways of Nicotine Incorporating this compound

The biodegradation of nicotine by microorganisms is a critical environmental process, offering a means to detoxify tobacco waste. beilstein-journals.orgasm.org Among the various metabolic strategies evolved by bacteria, some pathways are notable for their production of a distinct, colored compound known as this compound. asm.orgasm.org This section delves into the microbial catabolic pathways where this compound is a prominent feature, exploring its role as a metabolic intermediate, the specific pathway that produces it, and the genetic architecture that underpins its formation.

This compound as a Key Catabolic Intermediate in Bacterial Nicotine Degradation

This compound, chemically identified as 4,4′,5,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′), is a characteristic blue pigment that accumulates in the growth medium of certain bacteria during nicotine metabolism. mdpi.comnih.gov Its formation is a hallmark of the pyridine pathway of nicotine degradation. researchgate.net The pigment arises from the spontaneous oxidative dimerization of 2,3,6-trihydroxypyridine (2,3,6-THP), a key intermediate in this specific catabolic route. asm.orgmdpi.comasm.org In the presence of oxygen, two molecules of 2,3,6-THP condense to form the stable, colored quinone structure of this compound. asm.orgnih.govexpasy.org

While sometimes considered a byproduct, the existence of specific enzymatic activity directed at this compound suggests it is a recognized and managed compound within the metabolic network of the bacterium. beilstein-journals.orgnih.gov An enzyme named NAD(P)H-nicotine blue oxidoreductase (NBOR) has been identified in Arthrobacter nicotinovorans. nih.govexpasy.org This FMN-dependent enzyme catalyzes the two-electron reduction of this compound from its quinone form back to a colorless hydroquinone (B1673460) form, known as the leuco form. nih.govuniprot.org The primary role of this enzyme may be to protect the cell from oxidative stress by preventing the intracellular formation of this compound semiquinone radicals, which could otherwise lead to the production of toxic reactive oxygen species (ROS). nih.govexpasy.org The presence and regulation of NBOR indicate that this compound is not merely a terminal waste product but an integrated, albeit unusual, intermediate in the catabolic cascade. nih.gov

Specificity of the Pyridine Pathway in Arthrobacter Species Leading to this compound Production

The formation of this compound is exclusively associated with the pyridine pathway, a metabolic route predominantly found in Gram-positive bacteria, with Paenarthrobacter nicotinovorans (formerly classified as Arthrobacter nicotinovorans) being the most well-characterized example. beilstein-journals.orgasm.orgnih.govmdpi.com This pathway is fundamentally different from the pyrrolidine (B122466) pathway utilized by many Gram-negative bacteria, such as Pseudomonas species, which does not result in the production of this blue pigment. asm.orgplos.org

The pyridine pathway initiates the degradation of nicotine by attacking its pyridine ring. beilstein-journals.orgscispace.com The process involves a series of enzymatic steps that lead to the creation of the this compound precursor, 2,3,6-trihydroxypyridine. asm.orgmdpi.com

Key Enzymatic Steps in the Pyridine Pathway:

Hydroxylation of Nicotine: The pathway begins with the hydroxylation of the pyridine ring at the 6-position, a reaction catalyzed by nicotine dehydrogenase (NDH). beilstein-journals.orgnih.gov This initial step converts nicotine into 6-hydroxy-L-nicotine. asm.orgmdpi.com

Oxidation of the Pyrrolidine Ring: The resulting 6-hydroxy-L-nicotine is then oxidized by 6-hydroxy-L-nicotine oxidase (6HLNO), which targets the pyrrolidine ring of the molecule. asm.orgmdpi.com

Second Hydroxylation: A second hydroxylation of the pyridine ring occurs, catalyzed by 6-hydroxypseudooxynicotine (B1220760) dehydrogenase (also known as ketone dehydrogenase, KDH). asm.orgmdpi.comresearchgate.net

Formation of the Precursor: The pathway culminates in the conversion of 2,6-dihydroxypyridine to 2,3,6-trihydroxypyridine, a reaction carried out by the enzyme 2,6-dihydroxypyridine 3-hydroxylase (2,6-DHPH). asm.orgmdpi.comresearchgate.net

Spontaneous Dimerization: In the presence of oxygen, 2,3,6-trihydroxypyridine then spontaneously dimerizes to form the characteristic this compound pigment, which is secreted into the medium. asm.orgnih.gov

EnzymeAbbreviationFunction in the Pyridine PathwayReference
Nicotine DehydrogenaseNDHCatalyzes the initial hydroxylation of nicotine to 6-hydroxy-L-nicotine. beilstein-journals.orgasm.orgmdpi.com
6-hydroxy-L-nicotine Oxidase6HLNOOxidizes the pyrrolidine ring of 6-hydroxy-L-nicotine. asm.orgmdpi.com
6-hydroxypseudooxynicotine Dehydrogenase (Ketone Dehydrogenase)KDHPerforms a second hydroxylation on the pyridine ring. asm.orgmdpi.comresearchgate.net
2,6-dihydroxypyridine 3-Hydroxylase2,6-DHPHConverts 2,6-dihydroxypyridine to 2,3,6-trihydroxypyridine. asm.orgmdpi.comresearchgate.net
NAD(P)H-Nicotine Blue OxidoreductaseNBORReduces this compound (quinone) to its colorless leuco form (hydroquinone). nih.govexpasy.org

Genetic Mechanisms Governing Nicotine Catabolism and this compound Formation (e.g., pAO1 plasmid)

The entire metabolic machinery for nicotine degradation via the pyridine pathway, including the formation of this compound, is encoded by a specific set of genes in Paenarthrobacter nicotinovorans. asm.orgacs.org These genes are not located on the bacterial chromosome but are housed on a large, 165-kb catabolic megaplasmid designated pAO1. asm.orgnih.gov The loss of this plasmid renders the bacterium incapable of metabolizing nicotine, demonstrating the plasmid's essential role in this process. asm.org

The pAO1 plasmid contains a large, 64-kb DNA segment known as the nic-gene cluster, which is organized into several operons. acs.org This cluster contains all the structural genes encoding the enzymes of the pyridine pathway. asm.orgacs.org The organization of these genes into functional modules allows for coordinated regulation, with expression being induced in the presence of nicotine. beilstein-journals.orgacs.org

GeneProtein ProductFunctionReference
ndh (L, M, S)Nicotine DehydrogenaseEnzyme for the first step of nicotine hydroxylation. asm.orgias.ac.in
6hlno6-hydroxy-L-nicotine OxidaseEnzyme for the oxidation of 6-hydroxy-L-nicotine. asm.orgias.ac.in
kdh (L, M, S)Ketone DehydrogenaseEnzyme for the second hydroxylation step. asm.orgias.ac.in
dhpH2,6-dihydroxypyridine 3-hydroxylaseEnzyme that produces the precursor to this compound. researchgate.netias.ac.in
nboRThis compound OxidoreductaseEnzyme that reduces this compound, part of the nicotine regulon. nih.govuniprot.org

Research has revealed that the nic-gene cluster on pAO1 is a component of a large catabolic transposon. ias.ac.inresearchgate.net This genetic mobility facilitates the horizontal gene transfer of the entire nicotine degradation pathway to other soil bacteria, explaining the distribution of this metabolic capability among different species. ias.ac.in Furthermore, the pAO1 plasmid also carries the gene nboR, which codes for this compound oxidoreductase. nih.gov The expression of nboR is controlled by the transcriptional activator PmfR, integrating the management of this compound directly into the nicotine-responsive regulatory network of the bacterium. nih.gov

Enzymology and Biochemical Interactions of Nicotine Blue

Characterization of Nicotine (B1678760) Blue Oxidoreductase (NBOR) Activity

Nicotine Blue Oxidoreductase (NBOR) is a key enzyme in the nicotine degradation pathway of the bacterium Arthrobacter nicotinovorans. qmul.ac.uknih.gov Its primary role is to catalyze the reduction of this compound, a compound formed from the spontaneous condensation of two molecules of 2,3,6-trihydroxypyridine (B1195510), an intermediate in nicotine metabolism. qmul.ac.ukgenome.jpuniprot.org

NBOR is classified as an oxidoreductase, specifically acting on the CH-OH group of donors with NAD+ or NADP+ as the acceptor. genome.jp The Enzyme Commission (EC) has assigned it the number EC 1.1.1.328 . qmul.ac.ukgenome.jpuniprot.org Its systematic name is 3,3'-bipyridine-2,2',5,5',6,6'-hexol:NADP+ 11-oxidoreductase . qmul.ac.ukuniprot.orgwikipedia.org The enzyme is also commonly referred to by its gene name, nboR. qmul.ac.ukuniprot.org

The catalytic function of NBOR involves a two-electron transfer to reduce this compound to its colorless leuco form, a hydroquinone (B1673460). nih.gov The reaction is as follows:

3,3'-bipyridine-2,2',5,5',6,6'-hexol + NAD(P)+ ⇌ (E)-2,2',5,5'-tetrahydroxy-6H,6'H-[3,3'-bipyridinylidene]-6,6'-dione + NAD(P)H + H+ qmul.ac.ukenzyme-database.org

This reduction is crucial as it prevents the formation of potentially harmful semiquinone radicals that can be generated during the one-electron reduction of this compound. qmul.ac.uknih.gov Research indicates that NBOR exhibits a "ping-pong bi bi" catalytic mechanism. researchgate.net

Besides its primary substrate, this compound, NBOR demonstrates activity towards other quinone compounds. nih.govuniprot.org This broader substrate specificity suggests a more general role in cellular detoxification. The kinetic parameters for some of these substrates have been determined, as detailed in the table below.

Table 1: Substrate Specificity of this compound Oxidoreductase (NBOR)

Substrate Km (μM)
1,4-naphthoquinone 6.25
1,4-benzoquinone 8.83
2,6-dichlorophenolindophenol 23

Data sourced from UniProt. uniprot.org

NBOR is a flavin mononucleotide (FMN)-containing enzyme that can utilize both NADH and NADPH as coenzymes for the reduction of its substrates. nih.gov However, the enzyme exhibits a slight preference for NADH over NADPH, indicating it is more efficient in the presence of NADH. qmul.ac.uknih.gov This preference is a key characteristic of its catalytic activity.

Catalytic Mechanism and Substrate Specificity: Reduction to the Hydroquinone Form

Physiological Functions of NBOR in Microbial Metabolism

The presence and activity of NBOR in Arthrobacter nicotinovorans are not coincidental; they serve specific physiological purposes that aid the bacterium's survival and adaptation.

The primary physiological role attributed to NBOR is the protection of the cell from oxidative stress. genome.jpresearchgate.net The formation of this compound from 2,3,6-trihydroxypyridine is an oxidative process that can be accompanied by the release of superoxide (B77818) radicals (O₂⁻). researchgate.net If this compound undergoes a one-electron reduction, it can form semiquinone radicals, which can participate in redox cycling and lead to the production of toxic reactive oxygen species (ROS). qmul.ac.uknih.govgenome.jp By catalyzing the two-electron reduction of this compound to its stable hydroquinone form, NBOR effectively prevents the formation of these damaging semiquinone radicals and the subsequent generation of ROS. qmul.ac.uknih.govgenome.jpuniprot.org This function is critical for maintaining cellular integrity during nicotine metabolism.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound Oxidoreductase (NBOR)
3,3'-bipyridine-2,2',5,5',6,6'-hexol
(E)-2,2',5,5'-tetrahydroxy-6H,6'H-[3,3'-bipyridinylidene]-6,6'-dione
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
NADP+ (Nicotinamide adenine dinucleotide phosphate)
NADH (Reduced nicotinamide (B372718) adenine dinucleotide)
NADPH (Reduced nicotinamide adenine dinucleotide phosphate)
2,3,6-trihydroxypyridine
Hydroquinone
Semiquinone
1,4-naphthoquinone
1,4-benzoquinone
2,6-dichlorophenolindophenol
Flavin mononucleotide (FMN)

Role in Cellular Protection Against Oxidative Stress and Reactive Oxygen Species

Transcriptional Regulation of Genes Involved in this compound Metabolism

The metabolic pathways in microorganisms that break down nicotine, a process which can include the formation of the pigment this compound, are subject to precise genetic control. The expression of the enzymes responsible for this catabolism is not constitutive; instead, it is tightly regulated at the transcriptional level. This regulation ensures that the cellular machinery for nicotine degradation is synthesized only when nicotine or its derivatives are present in the environment, allowing the organism to conserve energy and resources. This induction system involves a complex interplay of regulatory proteins and the genetic architecture of the catabolic genes, which are often clustered into operons.

Regulation by Transcriptional Activators (e.g., PmfR)

A key example of transcriptional control in nicotine metabolism is the role of the transcriptional activator PmfR in Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans). nih.govuniprot.org In this bacterium, the genes required for nicotine catabolism are located on the large pAO1 plasmid and are organized into functional modules. nih.govnih.gov The expression of these modules is controlled by regulatory proteins, with PmfR playing a crucial role as an activator. uniprot.orgnih.gov

PmfR is a transcriptional regulator that controls operons implicated in the later stages of the nicotine catabolic pathway. uniprot.org Disruption of the pmfR gene has demonstrated its function as a transcriptional activator in vivo. nih.gov PmfR specifically activates the transcription of at least two operons: the purU-mabO-folD operon and the maO-ORF55-nbr (maO-nboR) operon. uniprot.orgasm.org The activation is nicotine-dependent, meaning transcripts of these operons are only detected when the bacteria are grown in the presence of nicotine. nih.gov

The connection between PmfR and this compound is direct. The maO-nboR operon, which is under the control of PmfR, contains the gene nboR. asm.org This gene encodes an NAD(P)H-nicotine blue oxidoreductase, an enzyme that specifically reduces this compound. asm.orgnih.gov Therefore, PmfR directly regulates the expression of an enzyme involved in the transformation of this compound, integrating it into the nicotine regulon—the global network of genes regulated in response to nicotine. nih.gov

Research has identified the specific DNA sequence that PmfR recognizes to initiate transcription. Electromobility shift assays and DNase I footprinting have located the PmfR binding site between -48 and -88 nucleotides upstream of the transcriptional start site of the operon it regulates. nih.gov Further mutagenesis studies have suggested that the core binding site for PmfR is the sequence GTTT-14 bp-AAAC, located upstream of the -35 promoter region. nih.govnih.gov

Transcriptional Regulator Detail Description References
Regulator Name PmfR nih.govuniprot.org
Organism Paenarthrobacter nicotinovorans (pAO1 plasmid) nih.govnih.gov
Function Transcriptional Activator uniprot.orgnih.gov
Regulated Operons purU-mabO-folD, maO-nboR uniprot.orgasm.org
Link to this compound Activates the nboR gene, which encodes NAD(P)H-nicotine blue oxidoreductase. asm.orgnih.gov
Core DNA Binding Site GTTT-14 bp-AAAC nih.govnih.gov

Nicotine-Dependent Enzyme Gene Expression and Regulation

The expression of genes involved in nicotine metabolism is overwhelmingly dependent on the presence of nicotine in the growth medium. nih.gov This inducible system is a common feature in various nicotine-degrading bacteria, including both Gram-positive Arthrobacter and Gram-negative Pseudomonas species.

In A. nicotinovorans, the PmfR-controlled operons are part of the nicotine regulon and are only expressed when nicotine is available. nih.govnih.gov Similarly, other enzymes in the pathway, such as an amine oxidase that processes a nicotine breakdown product, are also expressed in a nicotine-dependent manner. nih.gov

In Pseudomonas putida S16, which degrades nicotine via the pyrrolidine (B122466) pathway, quantitative reverse transcription-PCR (RT-qPCR) analysis has provided clear evidence of nicotine-induced gene expression. plos.org When grown on nicotine compared to a non-inducing carbon source like glycerol (B35011), the genes responsible for nicotine degradation are significantly upregulated. plos.org For instance, the mRNA level of nicA2, a gene for a novel nicotine oxidoreductase, was found to be over 90 times higher in the presence of nicotine. plos.org Other genes involved in subsequent steps, such as those in the spm cluster that catalyze the conversion of 3-succinoylpyridine to 6-hydroxy-3-succinoylpyridine, also show substantial upregulation. plos.org These findings confirm that the expression of these catabolic enzymes is regulated at the transcriptional level in response to nicotine. plos.org

The table below summarizes the observed upregulation of specific genes in P. putida S16 when exposed to nicotine.

Gene/Protein Function Observed mRNA Upregulation (Fold Change) Reference
nicA2Nicotine oxidoreductase90.3 plos.org
spmAMolybdopeterin binding oxidase subunit13.6 plos.org
spmC(2Fe-2S)-binding ferredoxin subunit4.5 plos.org
General Pathway GenesGenes in the nicotine degradation pathway18.8 to 90.3 plos.org

This nicotine-inducible system ensures that the bacterium efficiently catabolizes the compound when it is present as a potential source of carbon and nitrogen, while avoiding wasteful enzyme production in its absence. asm.org The regulation extends to various parts of the pathway, from the initial attack on the nicotine molecule to the processing of intermediate compounds like this compound. nih.gov

Chemical Structure and Spectroscopic Properties of Nicotine Blue

Structural Elucidation and Identified Forms of Nicotine (B1678760) Blue

The molecular identity of nicotine blue has been clarified through various analytical methods, revealing a complex structure that can exist in different ionic states depending on the chemical environment.

This compound is chemically identified as (E)-2,2',5,5'-tetrahydroxy-6H,6'H-[3,3'-bipyridinylidene]-6,6'-dione. qmul.ac.uk This structure is formed through the autocatalytic condensation of two molecules of 2,3,6-trihydroxypyridine (B1195510), which is an intermediate in the nicotine degradation pathway. qmul.ac.ukexpasy.orggenome.jp The resulting molecule features a diphenoquinone (B1195943) core, characterized by two connected pyridine-derived rings, each bearing hydroxyl and oxo groups.

This compound can exist in various protonation and anionic states. One significant form is this compound(2-), an organic anion. ebi.ac.ukebi.ac.uk This state is achieved through the selective deprotonation of the hydroxy groups at the 2 and 2' positions of the this compound molecule. ebi.ac.ukebi.ac.uk It has been identified as the major species at a pH of 7.3. ebi.ac.ukebi.ac.uk As a conjugate base of this compound, the formation of this anion is a key aspect of its chemistry in physiological and other aqueous environments. ebi.ac.uk

Definitive Chemical Structure and Connectivity (e.g., 4,5,4',5'-tetrahydroxy-3,3'-diazadiphenoquinone-(2,2'))

Redox Chemistry and Associated Reactions

The redox behavior of this compound is central to its chemical reactivity and biological relevance, involving the transfer of electrons and the formation of reactive intermediates.

This compound, in its quinone form, can be reduced to its hydroquinone (B1673460) form, 3,3'-bipyridine-2,2',5,5',6,6'-hexol, also known as the this compound leuco form. qmul.ac.uknih.gov This reduction is a two-electron transfer process. nih.gov In the context of the bacterium Arthrobacter nicotinovorans, this conversion is catalyzed by the enzyme NAD(P)H-nicotine blue oxidoreductase, which utilizes NADH and, to a lesser extent, NADPH as electron donors. qmul.ac.ukexpasy.orgnih.gov This enzymatic reduction is reversible, and the hydroquinone form can be oxidized back to the quinone form. acs.org

The redox cycling of this compound can also proceed via one-electron reduction steps, leading to the formation of semiquinone radicals. qmul.ac.uknih.govresearchgate.net These radical species are highly reactive. The formation of these radicals is a potential source of cellular stress, as their subsequent reactions can lead to the production of toxic reactive oxygen species. qmul.ac.ukexpasy.orggenome.jpnih.gov The enzyme this compound oxidoreductase is thought to play a protective role by favoring the two-electron reduction to the hydroquinone form, thereby preventing the formation of these damaging semiquinone radicals. qmul.ac.ukexpasy.orggenome.jpnih.gov

Quinone/Hydroquinone Interconversion Cycles of this compound

Spectroscopic Characteristics of this compound

The spectroscopic properties of a molecule provide insight into its electronic structure and are used for its identification and characterization. While specific spectroscopic data for this compound is not extensively detailed in the provided search results, general characteristics of related compounds can be inferred. The intense blue color of the compound suggests strong absorption in the visible region of the electromagnetic spectrum. The redox state of the molecule significantly influences its absorption spectrum; the quinone form is colored, while the reduced hydroquinone form is typically colorless or has a different absorption profile. nih.govacs.org

Table 1: Investigated Forms and Intermediates of this compound

Compound Name Chemical Formula Description
This compound (E)-2,2',5,5'-tetrahydroxy-6H,6'H-[3,3'-bipyridinylidene]-6,6'-dione qmul.ac.uk The quinone form, a blue-colored compound. nih.gov
This compound(2-) C10H4N2O6(2-) ebi.ac.uknih.gov Anionic form resulting from deprotonation of hydroxy groups. ebi.ac.ukebi.ac.uk
This compound leuco form 3,3'-bipyridine-2,2',5,5',6,6'-hexol qmul.ac.uk The hydroquinone form, resulting from a two-electron reduction of this compound. nih.gov

Table of Compounds Mentioned

Compound Name
2,3,6-trihydroxypyridine
3,3'-bipyridine-2,2',5,5',6,6'-hexol
(E)-2,2',5,5'-tetrahydroxy-6H,6'H-[3,3'-bipyridinylidene]-6,6'-dione
NADH
NADPH
Nicotine
This compound
This compound leuco form
This compound(2-)

Visible Light Absorption Profile and Pigment Characteristics (e.g., Absorbance at 590 nm)

The visible light absorption profile is a key characteristic used to identify and quantify the colored species referred to as this compound.

Detailed Research Findings: The blue pigment produced by Arthrobacter during nicotine catabolism demonstrates a maximal absorbance at 590 nm. asm.org This distinct peak in the visible spectrum allows for spectroscopic monitoring of the nicotine degradation process. asm.org

Similarly, analytical methods designed to detect compounds with secondary amine groups, such as the Simon's test, produce a blue complex. rjptonline.orgnasa.gov This test uses sodium nitroprusside and acetaldehyde, which react with the secondary amine to form an immonium salt, known as the Simon-Awe complex, which is a vibrant cobalt-blue color. rjptonline.org

Another reaction involves ninhydrin (B49086) in a highly alkaline solution (pH > 12), which can produce a blue-colored product with a maximum absorbance (λmax) at 590 nm. researchgate.netresearchgate.net This bathochromic shift (a shift to a longer wavelength) of the absorption maximum occurs upon alkalization of the initial reaction product. researchgate.netresearchgate.net

The pigment characteristics of this compound are primarily those of a chromogen—a substance that is colored. It is often not isolated as a stable pigment but exists in solution for analytical purposes. asm.orgrjptonline.org Its intense color, which absorbs strongly in the orange-red region of the spectrum (~590 nm), makes it appear blue and allows for sensitive detection even at low concentrations. asm.orgresearchgate.net

Table 1: Spectroscopic Data for this compound and Related Chromogens

Formation Method Chromogen/Product Maximum Absorbance (λmax) Observed Color
Arthrobacter Metabolism 2,3,6-trihydroxy-pyridine 590 nm asm.org Blue asm.org
Nicotine + Sodium Nitroprusside + Acetaldehyde Simon-Awe Complex Not specified, but forms a blue complex Cobalt-blue rjptonline.orgnasa.gov

Academic Research Methodologies for Investigating Nicotine Blue

Microbial Cultivation and Isolation Techniques for Nicotine (B1678760) Blue-Producing Organisms

The initial step in studying Nicotine Blue involves the isolation of microorganisms capable of its production. These are typically bacteria that can utilize nicotine as a source of nutrients.

Researchers isolate nicotine-degrading bacteria from environments where nicotine is prevalent, such as tobacco leaves, tobacco plantation soils, and tobacco processing waste. academicjournals.orgnih.gov The primary method for isolation is the use of selective enrichment cultures. academicjournals.org This technique involves cultivating environmental samples in a medium where nicotine is the sole source of carbon, nitrogen, and energy. academicjournals.orgnih.govnih.gov This condition selects for the growth of "nicotinophilic" microbes that have evolved the specific enzymatic machinery to metabolize the alkaloid. nih.gov

The composition of the growth medium is critical. A common choice is a minimal medium, such as an inorganic salt medium (ISM) or M9 medium, supplemented with a specific concentration of nicotine, often ranging from 0.5 to 1.0 g/L. academicjournals.orgasm.orgnih.gov The pH is typically maintained around 7.0, and incubation occurs at temperatures between 28-30°C. academicjournals.orgnih.gov After several cycles of enrichment to increase the population of target microbes, the culture is plated on solid media to obtain purified colonies. academicjournals.org Strains that produce a characteristic blue-violet color during nicotine degradation, such as certain species of Arthrobacter and Rhodococcus, are selected for further study. nih.govnih.govresearchgate.net

Table 1: Examples of Selective Media for Nicotine-Degrading Bacteria

Bacterial GenusMedia TypeKey ComponentSource of IsolationReference
ArthrobacterM9 MediumNicotine as sole carbon sourceTobacco products asm.org
RhodococcusA-mediumNicotineNot Specified researchgate.net
VariousEnrichment Medium (EM)Nicotine (0.5-1.0 g/L)Tobacco plantation soils academicjournals.org
SinorhizobiumInorganic Salt MediumNicotineTobacco plantation soil nih.gov
SphingomonasInorganic Salt MediumNicotineTobacco wastes nih.gov

The accumulation of this compound serves as a direct visual marker for identifying specific nicotine degradation pathways, particularly the pyridine (B92270) pathway used by bacteria like Arthrobacter nicotinovorans. nih.govasm.org When these bacteria are grown on media containing nicotine, the formation of a blue pigment in the culture supernatant is a clear indicator of the transformation of nicotine into 2,3,6-trihydroxypyridine (B1195510), which then oxidatively dimerizes to form this compound. nih.govmdpi.com This color change is a key preliminary screening method. academicjournals.org

For more definitive identification, spectroscopic methods are employed. The generation of this compound can be monitored and quantified by measuring the increase in absorbance at a specific wavelength using a spectrophotometer. asm.org The blue pigment has a characteristic maximum absorbance (λmax) in the range of 578 to 600 nm. asm.orgasm.org A wavelength scan of the culture medium before and after bacterial growth can clearly show the appearance of this peak, confirming the presence of this compound. asm.org

Selective Enrichment and Growth Media for Nicotine-Degrading Bacteria

Advanced Analytical Techniques for this compound Characterization and Quantification

To move beyond simple identification, advanced analytical methods are required to quantify this compound and to understand its role within the broader metabolic network of the organism.

Spectrophotometry is a straightforward and widely used technique for the quantification of this compound. researchgate.netrsc.org The method is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For this compound, the absorbance is typically measured at its λmax, around 580-600 nm. asm.orgrsc.org For instance, in studies involving Arthrobacter nicotinovorans, the amount of blue pigment in the supernatant of bacterial cultures is measured spectrophotometrically at 600 nm to monitor the progress of nicotine metabolism. asm.org The amount of this compound formed can be expressed as a function of the amount of its precursor, 2,6-dihydroxypyridine (B1200036) (DHP), consumed in the enzymatic reaction. asm.org This allows for a quantitative assessment of the metabolic flux through this specific branch of the nicotine degradation pathway.

Mass spectrometry (MS) is a powerful tool for investigating the complexities of nicotine metabolism. plos.orgnih.gov Techniques like nanoliquid chromatography tandem mass spectrometry (nanoLC-MS/MS) are used for global proteomic analysis, allowing researchers to compare the entire protein profile of a bacterium when grown with nicotine versus a different carbon source, like glycerol (B35011) or citrate. plos.orgresearchgate.netacs.org This comparative proteomics approach reveals which enzymes are upregulated in the presence of nicotine and are therefore likely involved in its degradation. plos.org

In studies of Pseudomonas putida S16 and Paenarthrobacter nicotinovorans, MS-based proteomics has successfully identified numerous proteins involved in the nicotine catabolic pathway, including transport proteins, detoxification enzymes, and the specific oxidases and dehydrogenases that catalyze key steps. plos.orgresearchgate.netacs.org Furthermore, MS is crucial for identifying the structures of metabolic intermediates. For example, metabolites like 6-hydroxynicotine, 6-hydroxypseudooxynicotine (B1220760), and this compound itself have been isolated from cultures of Rhodococcus sp. Y22 and identified using MS analysis in conjunction with Nuclear Magnetic Resonance (NMR). nih.gov

Table 2: Application of Advanced Analytical Techniques

TechniqueApplication in this compound ResearchFindingsReference
Spectrophotometry Quantification of this compound in culture supernatants.Measurement of pigment accumulation at λmax ~580-600 nm. asm.orgrsc.org
nanoLC–MS/MS Proteomic analysis of nicotine-degrading bacteria.Identification of upregulated enzymes (e.g., NDH, NBOR) in the presence of nicotine. researchgate.netacs.org
LC-MS/MS Global overview of protein expression changes.Characterization of cellular responses and molecular pathways in nicotine degradation. plos.org
HRESIMS, NMR, MS Identification of metabolic intermediates.Confirmed structure of this compound and other metabolites like 6-hydroxynicotine. nih.gov

Spectrophotometric Quantification of this compound Pigment in Biological Samples

Genetic and Molecular Biology Approaches for Pathway Analysis

Understanding the production of this compound at a fundamental level requires genetic and molecular biology techniques to identify and characterize the genes and regulatory elements involved. The nicotine catabolic genes are often found clustered together on large catabolic plasmids, such as the 165 kb pAO1 megaplasmid in Paenarthrobacter nicotinovorans, or within the chromosome. researchgate.netacs.orgbeilstein-journals.org

The sequencing of these gene clusters (e.g., the nic-gene cluster on pAO1) has been a major step in elucidating the entire degradation pathway. acs.org This allows for the identification of open reading frames (ORFs) that code for key enzymes. For example, the gene for an NAD(P)H-dependent this compound oxidoreductase (NboR), which reduces this compound, was identified and characterized through this approach. researchgate.netresearchgate.net

Transcriptional analysis, using methods like reverse transcription PCR (RT-PCR) and quantitative RT-PCR (RT-qPCR), is used to confirm that these genes are actively expressed and upregulated in response to nicotine. plos.orgasm.org For instance, studies have shown that the genes encoding nicotine dehydrogenase (ndh) and other pathway enzymes are significantly more expressed when the bacteria are grown on nicotine, confirming their role in the pathway. plos.orgnih.gov These molecular approaches provide definitive evidence for the function of specific genes in the biosynthesis and subsequent transformation of this compound.

Transcriptional Analysis of Genes Associated with this compound Metabolism

Transcriptional analysis is fundamental to understanding how organisms regulate the genes involved in nicotine metabolism in response to various stimuli. By measuring the levels of gene transcripts (mRNA), scientists can infer the activity of genes associated with the pathways leading to or involving this compound.

A primary technique employed is transcriptome analysis , often utilizing high-throughput sequencing (RNA-Seq). nih.gov This method provides a global view of gene expression, enabling the identification of differentially expressed genes (DEGs) in organisms exposed to nicotine compared to control conditions. For instance, studies in the fungus Aspergillus oryzae identified 4,381 DEGs upon nicotine treatment, highlighting candidate genes encoding enzymes potentially involved in nicotine degradation. nih.gov Similarly, transcriptomic analysis in tobacco has been used to uncover the molecular networks related to nicotine synthesis and accumulation, identifying thousands of DEGs across different environmental conditions and developmental stages. wikipedia.org

Key findings from transcriptional analyses have identified specific gene families and regulatory factors crucial for nicotine metabolism. In tobacco, two primary genetic loci, NIC1 and NIC2, which contain clusters of Ethylene Response Factor (ERF) transcription factors, are known to regulate alkaloid levels. nih.gov Specifically, transcription factors like NtERF189 and NtERF199 directly activate the expression of nicotine pathway genes by binding to their promoters. nih.gov

In microorganisms, transcriptional analysis has revealed that genes for nicotine degradation are often induced by the presence of nicotine. uniprot.org For example, the gene for this compound Oxidoreductase (nboR) in Arthrobacter nicotinovorans is part of the nicotine regulon and is expressed in a nicotine-dependent manner. researchgate.netnih.gov Techniques such as Reverse Transcription-PCR (RT-PCR) are used to validate and quantify the expression levels of specific genes identified through broader transcriptomic screens. uniprot.org This targeted approach confirmed that genes like spmABC and mfs in Pseudomonas putida are cotranscribed and induced by nicotine. uniprot.org

Table 1: Selected Genes and Transcription Factors in Nicotine Metabolism

Gene/FactorOrganismFunctionAnalytical Method
NIC1/NIC2 Loci TobaccoPrimary regulators of nicotine and alkaloid levels.Genetic Studies, Transcriptomics
NtERF189/199 TobaccoTranscriptional activators of nicotine pathway genes.Transcriptomics, EMSA
nboR Arthrobacter nicotinovoransEncodes this compound Oxidoreductase.Transcriptional Analysis, RT-PCR
NicR2 Pseudomonas putidaRegulatory protein for nicotine-degrading genes.DNA Affinity Purification, EMSA
spmABC Pseudomonas putidaPolycistronically transcribed nicotine degradation genes.RT-PCR

Electrophoretic Mobility Shift Assays (EMSAs) for Regulatory Element Studies

Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are a crucial in vitro technique for studying the interactions between DNA and proteins. plos.orgvwr.com This method is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. plos.orguniprot.org This "shift" in mobility provides direct evidence of a binding interaction.

In the context of this compound metabolism, EMSAs are used to identify and characterize transcription factors that regulate the expression of nicotine degradation genes. The assay helps to confirm that a specific regulatory protein binds to the promoter region of a target gene, a key step in validating regulatory pathways identified through transcriptional analysis. researchgate.net

For example, research on Arthrobacter nicotinovorans utilized EMSAs to demonstrate that the transcriptional activator PmfR directly binds to the regulatory region of the nboR gene, confirming its role in the nicotine-dependent expression of this compound Oxidoreductase. researchgate.netnih.gov Similarly, in Pseudomonas putida, a DNA affinity purification strategy coupled with EMSA was used to identify NicR2 as a key regulator. uniprot.org EMSA experiments confirmed that NicR2 binds to the promoter regions of genes involved in the nicotine degradation pathway, thereby controlling their expression. uniprot.org

The typical EMSA procedure involves three main steps:

Binding Reaction: A purified regulatory protein is incubated with a labeled DNA probe, which is a short, specific DNA sequence from a gene's promoter region. plos.org

Electrophoresis: The reaction mixture is run on a native polyacrylamide gel to separate the DNA-protein complexes from the free DNA probes. uniprot.org

Detection: The positions of the labeled DNA probes are visualized, often using chemiluminescence or fluorescence, revealing the shifted bands that indicate a binding event. uniprot.org

By using unlabeled competitor DNA sequences, researchers can also determine the specificity of the protein-DNA interaction. A specific interaction is confirmed if the addition of an unlabeled specific competitor probe reduces the intensity of the shifted band, while a non-specific competitor does not.

Enzyme Characterization Methodologies for this compound-Related Enzymes

Biochemical Enzyme Activity Assays for NBOR

This compound Oxidoreductase (NBOR) is a key enzyme identified in Arthrobacter nicotinovorans. It is an FMN-containing enzyme that catalyzes the two-electron reduction of this compound to its colorless leuco form (hydroquinone). researchgate.net The enzyme utilizes NADH and, less efficiently, NADPH as electron donors. researchgate.netnih.gov

Biochemical assays for NBOR activity are typically spectrophotometric. They measure the rate of NADH or NADPH oxidation by monitoring the decrease in absorbance at 340 nm. The reaction mixture for such an assay generally contains a buffer, the purified NBOR enzyme, NADH or NADPH, and the substrate.

The catalytic reaction is as follows: 3,3'-bipyridine-2,2',5,5',6,6'-hexol + NAD(P)H + H⁺ ⇌ (E)-2,2',5,5'-tetrahydroxy-6H,6'H-[3,3'-bipyridinylidene]-6,6'-dione + NAD(P)⁺ uniprot.org

Besides its natural substrate, this compound, NBOR can reduce several other quinone compounds. The substrate specificity of NBOR has been determined by measuring its kinetic parameters (Kₘ and Vₘₐₓ) with various substrates. This helps to understand the enzyme's substrate preferences and potential physiological roles, such as protecting the cell from oxidative stress by reducing various quinones. researchgate.netnih.gov

Table 2: Substrate Specificity of this compound Oxidoreductase (NBOR)

SubstrateKₘ (µM)Vₘₐₓ/Kₘ (s⁻¹)
1,4-Benzoquinone 8.832.1 x 10⁶
1,4-Naphthoquinone 6.251.8 x 10⁶
2,6-Dichlorophenolindophenol 231.4 x 10⁶

Data adapted from studies on NBOR from Arthrobacter nicotinovorans. researchgate.net

Biotechnological and Environmental Applications of Nicotine Blue Research

Bioremediation Strategies for Nicotine-Contaminated Environments

Nicotine (B1678760) is a toxic pollutant found in tobacco industry waste and agricultural soils where tobacco is cultivated. nih.govontosight.ai Bioremediation, which utilizes microorganisms to break down environmental pollutants, presents an eco-friendly and cost-effective alternative to traditional chemical and physical decontamination methods. nih.gov

The pyridine (B92270) pathway of nicotine degradation, distinguished by the formation of nicotine blue, is a key focus for bioremediation efforts. Gram-positive bacteria, particularly Arthrobacter species, are prominent in this process. mdpi.comresearchgate.net These bacteria utilize nicotine as a source of carbon, nitrogen, and energy. nih.gov The degradation process begins with the hydroxylation of nicotine to 6-hydroxynicotine, which is then further metabolized to 2,6-dihydroxypyridine (B1200036). mdpi.com A subsequent hydroxylation step yields 2,3,6-trihydroxypyridine (B1195510) (2,3,6-THP). mdpi.com In the presence of oxygen and without the immediate action of metabolic enzymes, 2,3,6-THP molecules can spontaneously dimerize and oxidize to form the stable blue pigment, this compound. nih.govmdpi.com

The presence of nicotine-degrading bacteria in tobacco-cultivated soils and tobacco waste highlights their natural role in controlling nicotine levels. nih.gov Harnessing these bacteria, especially those that produce visible intermediates like this compound, provides a clear indicator of successful nicotine breakdown. For instance, Arthrobacter sp. has been shown to effectively reduce nicotine content in tobacco leaves. nih.gov The application of such nicotinophilic bacteria is a promising strategy for cleaning up nicotine-polluted environments. nih.gov

Table 1: Examples of Nicotine-Degrading Bacteria and their Degradation Efficiency

BacteriumSourceNicotine Degradation (%)Reference
Micrococcus nicotianaeTobacco leaves0.83 nih.gov
Debaryomyces nicotianaeTobacco leaves0.45 nih.gov
Cellulomonas sp.Tobacco leaves15.00 nih.gov
Pseudomonas sp. HF-1Tobacco waste-contaminated soil99.6 researchgate.net
Arthrobacter sp.Tobacco leaves28-39 nih.gov

While naturally occurring microorganisms are effective, their efficiency in degrading high concentrations of nicotine can be limited. nih.gov Genetic engineering offers a powerful tool to enhance the bioremediation capabilities of these bacteria. acs.org By modifying the nicotine catabolic pathways, it is possible to develop strains with increased degradation rates and tolerance to toxic intermediates. nih.govnih.gov

Research into the genetic basis of nicotine degradation in bacteria like Paenarthrobacter nicotinovorans (formerly Arthrobacter nicotinovorans) and various Pseudomonas species has identified the key genes and enzymes involved in the process. ontosight.aiacs.orgnih.gov Strategies for genetic modification include:

Gene deletion: Removing genes that lead to the accumulation of toxic intermediates or that divert metabolites to less desirable pathways can improve the process. nih.gov

Pathway reconstruction: Introducing and assembling nicotine degradation genes into a robust host organism can create a highly efficient biocatalyst. nih.gov

These genetic manipulation strategies hold the promise of creating engineered microorganisms tailored for rapid and effective cleanup of nicotine-contaminated sites. acs.org

Leveraging Microbial Degradation Pathways Involving this compound for Environmental Cleanup

Potential for Value-Added Product Generation

Beyond detoxification, the microbial transformation of nicotine can be harnessed to produce valuable chemicals. Tobacco waste, a significant by-product of the tobacco industry, can be repurposed as a substrate for fermentation processes, turning a liability into an asset. researchgate.netresearchgate.net

The fermentation of tobacco waste is a critical step in reducing its toxicity and improving its quality for potential secondary uses. nih.govscirp.org Nicotine-degrading bacteria, including those from the genera Pseudomonas and Arthrobacter, play a significant role in this process. researchgate.netresearchgate.net The introduction of specific microbial strains can accelerate the degradation of nicotine and other undesirable compounds. asm.org

The microbes involved in the pyridine pathway, which leads to the formation of this compound, are particularly relevant. Their use in the industrial fermentation of tobacco waste not only reduces the nicotine content but can also lead to the production of valuable intermediate compounds. nih.govnih.gov For example, intermediates of the nicotine degradation pathway, such as 6-hydroxy-3-succinoylpyridine (HSP), are valuable precursors for the synthesis of biologically active compounds. nih.gov The distinct color change associated with this compound can also serve as a visual marker for the progress of the fermentation and detoxification process. nih.gov

Table 2: Microorganisms Involved in Tobacco Fermentation and their Roles

Microorganism GenusRole in FermentationReference
PseudomonasNicotine degradation, improvement of tobacco quality researchgate.netasm.org
ArthrobacterNicotine degradation via the pyridine pathway nih.govresearchgate.net
BacillusDegradation of large molecules (lignin, carotene) to produce aromatic substances researchgate.net
AspergillusDegradation of carbon and nitrogen compounds asm.org
StaphylococcusImportant for improving the aroma of cigar tobacco leaves asm.org

Environmental Monitoring and Detection Systems

Effective bioremediation requires reliable methods for monitoring the degradation of pollutants in the environment. The unique characteristics of the this compound pathway offer potential for the development of novel monitoring systems.

A biomarker is a measurable indicator of a biological state or condition. In the context of environmental science, biomarkers can be used to assess exposure to and the effects of pollutants. The formation of this compound during the microbial degradation of nicotine serves as a direct, visible biomarker for the activity of the pyridine pathway. nih.govresearchgate.net The appearance of the blue color in a soil or water sample inoculated with nicotine-degrading bacteria provides a clear and simple confirmation that the degradation process is occurring. nih.gov

Furthermore, the genes responsible for nicotine degradation can be used as molecular biomarkers. researchgate.netdntb.gov.ua Key genes such as ndhA, nctB, and kdhL, which are involved in the pyridine pathway, can be quantified in environmental samples. dntb.gov.uafrontiersin.org Studies have shown a positive correlation between the abundance of these genes and the concentration of nicotine in the soil, suggesting that they can be used to monitor the extent of nicotine contamination and the progress of bioremediation efforts. researchgate.netdntb.gov.ua This genetic approach, combined with the visual cue of this compound, provides a comprehensive toolkit for tracking the efficacy of nicotine degradation in natural systems.

Advanced Theoretical and Computational Studies of Nicotine Blue

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. In the context of Nicotine (B1678760) blue, these studies would logically begin with its immediate precursor, 2,3,6-trihydroxypyridine (B1195510), which undergoes oxidative dimerization to form the blue pigment preprints.org.

Molecular Orbital Analysis and Prediction of Reaction Propensities

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively.

Computational studies on structurally similar compounds, such as 2,4,6-trihydroxypyridine, have been performed using Density Functional Theory (DFT) to analyze their scavenging capacities towards radicals rsc.orgresearchgate.net. These studies calculate the energies of the frontier molecular orbitals to predict reaction pathways. For 2,3,6-trihydroxypyridine, a similar analysis would reveal the most likely sites for oxidative attack leading to dimerization. The distribution of HOMO and LUMO across the pyridine (B92270) ring and its hydroxyl substituents would indicate the regions most susceptible to electrophilic and nucleophilic interactions, thus predicting the regioselectivity of the dimerization reaction that forms Nicotine blue. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Computational Modeling of Reaction Thermodynamics and Kinetics for this compound Formation and Transformation

Computational modeling can provide valuable insights into the thermodynamics and kinetics of chemical reactions, including the formation of this compound from 2,3,6-trihydroxypyridine. DFT methods, such as the M06-2X functional with a suitable basis set like 6-311++G(d,p), are well-suited for these types of calculations rsc.org.

By modeling the potential energy surface of the dimerization reaction, key thermodynamic parameters such as the change in Gibbs free energy (ΔG) can be calculated to determine the spontaneity of this compound formation. Furthermore, transition state theory can be employed to identify the structure of the transition state and calculate the activation energy (Ea), which governs the reaction rate. Kinetic modeling of nicotine degradation under simulated smoking conditions has been performed using pseudo-first-order reaction kinetics, demonstrating the utility of such models in understanding complex chemical transformations nih.gov. A similar approach could be applied to model the kinetics of this compound formation and its subsequent enzymatic degradation by NBOR.

Computational Modeling of Enzyme-Substrate Interactions

Understanding how this compound interacts with its dedicated oxidoreductase, NBOR, is crucial for a complete picture of its biochemical role. Molecular docking and molecular dynamics simulations are powerful computational tools for investigating these interactions at an atomic level.

Molecular Docking and Molecular Dynamics Simulations of NBOR with this compound

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the NBOR-Nicotine blue complex over time. MD simulations provide a detailed view of the conformational changes in both the enzyme and the substrate upon binding, as well as the stability of the complex. These simulations can reveal the key amino acid residues involved in substrate binding and catalysis. All-atom MD simulations have been successfully used to investigate other complex biological systems, highlighting the potential of this technique to unravel the dynamics of NBOR ucla.edunih.gov.

Elucidation of Catalytic Mechanisms and Conformational Changes at an Atomic Level

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) calculations, are instrumental in elucidating enzymatic reaction mechanisms. In a QM/MM approach, the active site containing the substrate and key catalytic residues is treated with a high level of quantum mechanics theory, while the rest of the protein is modeled using classical molecular mechanics force fields.

This hybrid approach allows for the detailed study of bond-breaking and bond-forming events during the catalytic cycle. For example, QM/MM calculations have been used to unveil the catalytic mechanism of 6-hydroxypseudooxynicotine (B1220760) 2-oxidoreductase (Kdh), another enzyme in the nicotine degradation pathway mdpi.com. Such studies on NBOR could elucidate the precise mechanism of this compound oxidation, including the roles of specific active site residues in proton and electron transfer. By simulating the entire catalytic cycle, one can map the free energy profile of the reaction, identifying transition states and intermediates, and thus providing a comprehensive understanding of the enzyme's function at an atomic level.

Future Directions and Emerging Research Avenues in Nicotine Blue Chemistry and Biology

Discovery and Characterization of Novel Enzymes and Metabolic Pathways Related to Nicotine (B1678760) Blue

The formation of nicotine blue is a fascinating example of microbial metabolism. It is chemically identified as 4,5,4′,5′-tetrahydroxy-3,3′-diazadiphenoquinone-(2,2′) and results from the spontaneous condensation of two molecules of 2,3,6-trihydroxypyridine (B1195510) (THP). nih.govmdpi.com This process is a key feature of the pyridine (B92270) pathway of nicotine degradation, notably characterized in Arthrobacter species. asm.orgnih.gov

The metabolic cascade leading to THP involves several key enzymes. The process begins with the conversion of 2,6-dihydroxypseudooxynicotine (B1242897) to 2,6-dihydroxypyridine (B1200036) (DHP). nih.gov The enzyme 2,6-dihydroxypyridine 3-hydroxylase (DHPH) then catalyzes the conversion of DHP to THP. uaic.robeilstein-journals.org The dimerization of THP into this compound is an oxidative process that can occur spontaneously. mdpi.combeilstein-journals.org

A significant area of future research is the discovery of novel enzymes that can influence or are part of this pathway. For instance, an NAD(P)H-nicotine blue (quinone) oxidoreductase (NBOR) was discovered in Arthrobacter nicotinovorans. nih.gov This FMN-dependent enzyme is part of the nicotine regulon and is believed to protect the bacterium from oxidative stress by reducing the quinone form of this compound to its colorless leuco form. nih.gov Further exploration may uncover other regulatory enzymes or alternative pathways that lead to the formation of this compound or similar compounds in different microorganisms. The characterization of these enzymes, including their structure, kinetics, and substrate specificity, will be crucial. nih.govbeilstein-journals.org

Unraveling the Full Physiological and Ecological Significance of this compound in Microbes

The precise physiological and ecological roles of this compound are not yet fully understood. One hypothesis is that it serves as a defense mechanism. The production of the blue pigment from the toxic precursor, THP, could be a detoxification strategy for the microorganism. mdpi.com Furthermore, the discovery of the this compound oxidoreductase (NBOR) in A. nicotinovorans suggests a role in managing oxidative stress. nih.gov The enzyme's ability to reduce this compound could be part of a system to maintain redox balance within the cell. nih.gov

Future research should focus on elucidating these functions. This could involve creating mutant strains that are unable to produce this compound or the associated reductase and observing their fitness under different environmental conditions, such as varying levels of nicotine or oxidative agents. Investigating whether this compound acts as an electron shuttle in anaerobic respiration or has allelopathic properties, affecting the growth of competing microorganisms, are other promising avenues. ndcebios.in Understanding the ecological context—how the production of this pigment influences the microbial community structure and function in its natural habitat—is crucial for a complete picture of its significance.

Development of De Novo Synthetic Routes for this compound and its Structural Analogs

The unique chemical structure of this compound makes it an interesting target for chemical synthesis. Developing de novo synthetic routes would not only provide a reliable supply for research and potential applications but also allow for the creation of structural analogs with potentially novel properties. These synthetic pathways could be purely chemical or chemoenzymatic, leveraging the enzymes from the microbial degradation pathway.

Research in this area would involve exploring different coupling strategies for pyridine-based precursors to form the diazadiphenoquinone core. Synthetic biology offers a powerful approach for the de novo biosynthesis of this compound and its analogs in engineered microbial hosts like E. coli or yeast. frontiersin.org By assembling the necessary biosynthetic genes from organisms like Arthrobacter, it may be possible to create microbial cell factories for the controlled production of these compounds. nih.gov This approach has been successfully used for other complex natural products and could be applied here to generate a library of this compound-related molecules for screening in various applications. frontiersin.orgbiorxiv.org

Interdisciplinary Research Integrating Chemical Biology, Environmental Science, and Synthetic Biology for this compound Applications

The study of this compound is inherently interdisciplinary, bridging chemistry, biology, and environmental science. upenn.edunih.govnih.gov Future progress will depend on strengthening these collaborations.

Chemical Biology can be employed to design and synthesize probes based on the this compound scaffold to study its interactions with biological systems. These probes could help identify cellular targets and elucidate its mechanism of action in processes like oxidative stress modulation. openbioinformaticsjournal.com

Environmental Science can benefit from the development of bioremediation strategies using microorganisms that produce this compound. asm.org These microbes could be used to detoxify tobacco waste, a significant environmental pollutant. plos.org Understanding the fate and transport of nicotine and its metabolites, including this compound, in soil and water is another important research area. ndcebios.in

Synthetic Biology provides the tools to engineer microorganisms with enhanced nicotine degradation capabilities or for the production of this compound and its analogs. nih.gov This could lead to the development of novel biocatalysts and biomaterials.

By integrating these fields, researchers can explore a wide range of potential applications, from environmental remediation and green chemistry to the development of new bioactive compounds. The unique properties of this compound, born from the microbial struggle with a toxic alkaloid, present a rich field for future scientific discovery and technological innovation.

Q & A

Q. How can this compound’s metabolic fate be integrated with multi-omics datasets (proteomic, metabolomic) for systems-level analysis?

  • Methodological Answer: Apply stable isotope tracing (¹³C/¹⁵N-labeled this compound) coupled with untargeted metabolomics (LC-HRMS). Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to map metabolic perturbations. Validate findings with CRISPR-Cas9 knockout models of key enzymes .

Q. What computational models predict this compound’s environmental bioaccumulation and ecotoxicological risks?

  • Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using logP, molecular weight, and topological polar surface area. Validate with in situ microcosm studies measuring bioconcentration factors (BCFs) in aquatic organisms. Incorporate Monte Carlo simulations to assess uncertainty .

Q. How should researchers address ethical considerations in this compound’s preclinical testing?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, ensuring justification of sample sizes and humane endpoints. For human cell lines, obtain IRB approval and document informed consent for donor materials. Disclose conflicts of interest and funding sources transparently .

Methodological Frameworks

  • For hypothesis-driven research : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions (e.g., “In Drosophila melanogaster [P], how does this compound exposure [I] compared to nicotine [C] affect lifespan [O] over 60 days [T]?”) .
  • For feasibility assessment : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.